LogP Elevation vs. Salicylaldehyde Drives Solubility and Membrane Partitioning Differentiation
The 5-(4-methylphenyl) substituent dramatically increases the compound's lipophilicity. The predicted logP for 2-Formyl-5-(4-methylphenyl)phenol is 3.18 [1], compared to the experimental logP of 1.81 for salicylaldehyde [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.18 (predicted) |
| Comparator Or Baseline | Salicylaldehyde, logP = 1.81 (experimental) |
| Quantified Difference | ΔlogP = +1.37 (≈ 23-fold higher octanol partitioning) |
| Conditions | Predicted via ChemAxon; measured logP for salicylaldehyde at 25 °C. |
Why This Matters
A 23-fold increase in octanol partitioning directly impacts stock solution preparation in hydrophobic media, passive cell permeability in whole-cell assays, and chromatographic retention times in analytical method development, making the compound better suited for membrane-targeted applications than salicylaldehyde.
- [1] YYBYY Chemical Database. 2-Hydroxy-4-(4-methylphenyl)benzaldehyde, CAS 343603-92-9. LogP 3.18. View Source
- [2] QSARDB.org. Salicylaldehyde measured logP = 1.81. View Source
